molecular formula C15H19NO5 B180164 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate CAS No. 117836-26-7

1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate

Cat. No.: B180164
CAS No.: 117836-26-7
M. Wt: 293.31 g/mol
InChI Key: NLHXFVLVIIBQOM-STQMWFEESA-N
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Description

1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structural features, which include a piperidine ring substituted with benzyl, methyl, and hydroxyl groups. The stereochemistry of the compound is defined by the (2S,5S) configuration, which plays a crucial role in its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of benzylamine with a suitable piperidine derivative, followed by selective methylation and hydroxylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. Flow microreactor systems have been shown to enhance the synthesis of similar compounds by providing better control over reaction parameters and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce various alcohols.

Scientific Research Applications

1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Medicine: It has potential therapeutic applications due to its biological activity, including its use in drug development.

    Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The stereochemistry of the compound allows it to fit into active sites of enzymes, thereby inhibiting or modulating their activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

  • (2S,5S)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone
  • (2S,5S)-3-Methyl-2-(5-methyl-2-furanyl)-5-(phenylmethyl)-4-imidazolidinone

Comparison: 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate is unique due to its specific substitution pattern and stereochemistry, which confer distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-20-14(18)13-8-7-12(17)9-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHXFVLVIIBQOM-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555567
Record name 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117836-26-7
Record name 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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